[(2S,3S)-3-hexyloxiran-2-yl]methanol
Description
[(2S,3S)-3-Hexyloxiran-2-yl]methanol is a chiral epoxide derivative characterized by a strained oxirane (epoxide) ring with a hydroxymethyl group at the C2 position and a hexyl chain at the C3 position. Both stereocenters are in the S configuration, conferring distinct spatial and electronic properties. The hexyl substituent enhances lipophilicity, which may influence solubility and biological activity compared to shorter-chain analogs.
Properties
CAS No. |
90125-53-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[(2S,3S)-3-hexyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-8-9(7-10)11-8/h8-10H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
UDSPJJHSJCWGQS-IUCAKERBSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](O1)CO |
Canonical SMILES |
CCCCCCC1C(O1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between [(2S,3S)-3-hexyloxiran-2-yl]methanol and related compounds:
Reactivity and Hazard Profile
- Hexyl-Substituted Epoxide : The hexyl chain may slightly stabilize the epoxide ring compared to smaller analogs (e.g., glycidol) due to steric hindrance, but the strained ring remains reactive toward nucleophiles like amines or thiols. This reactivity is valuable in polymerization or drug conjugation but necessitates careful handling .
- However, the absence of an epoxide reduces electrophilic reactivity compared to oxirane-containing compounds .
- Dimethyl-Substituted Epoxide: [(2R)-3,3-Dimethyloxiran-2-yl]methanol’s methyl groups increase steric bulk but lack the lipophilic tail of the hexyl derivative. Its R configuration may alter enzyme interactions, as seen in chiral toxicology studies .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Catalysts | Stereochemical Control | Optimal Conditions |
|---|---|---|---|
| Sharpless Epoxidation | Ti(OiPr)₄, chiral tartrate | Ligand-induced asymmetry | -20°C, CH₂Cl₂ |
| Jacobsen HKR | Salen-Co complexes | Kinetic resolution | 25°C, 24 hrs, 2 mol% catalyst |
| Enzymatic Resolution | Epoxide hydrolases | Enzyme specificity | pH 7.0, 37°C |
Basic: What spectroscopic techniques are recommended for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in - and -NMR to confirm oxirane ring stereochemistry. Nuclear Overhauser Effect (NOE) experiments validate spatial proximity of substituents .
- X-ray Crystallography : Determines absolute configuration via crystal lattice parameters. Requires high-purity crystals grown in non-polar solvents (e.g., hexane/ethyl acetate) .
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases to quantify enantiomeric excess (>98% ee) .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : Serves as a chiral building block for protease inhibitors or antiviral agents. Its electrophilic oxirane ring reacts selectively with nucleophilic residues in target enzymes .
- Polymer Science : Acts as a crosslinker in epoxy resins. Reactivity with diamines (e.g., ethylenediamine) is monitored via gelation time and FT-IR spectroscopy .
- Enzyme Studies : Substrate for epoxide hydrolases to probe catalytic mechanisms. Kinetic assays (e.g., UV-Vis monitoring at 240 nm) quantify hydrolysis rates .
Advanced: How can researchers resolve contradictions in stereoselectivity data when using different catalytic systems?
Methodological Answer:
Discrepancies arise from competing transition states (e.g., Sharpless vs. Jacobsen mechanisms). To address:
- Control Experiments : Compare ee under identical conditions (solvent, temperature) for each catalyst.
- Computational Modeling : Density Functional Theory (DFT) simulations predict energy barriers for stereochemical pathways .
- Cross-Validation : Use multiple analytical methods (e.g., NMR, HPLC) to verify results. For example, conflicting HPLC retention times may indicate impurities rather than stereoisomers .
Advanced: What strategies optimize enantiomeric excess in asymmetric epoxidation?
Methodological Answer:
- Catalyst Tuning : Modify salen ligands with electron-withdrawing groups (e.g., -NO₂) to enhance Co(III) electrophilicity and selectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interaction, while additives (e.g., 4Å molecular sieves) reduce hydrolysis side reactions .
- Temperature Gradients : Lower temperatures (-30°C) favor kinetically controlled pathways, increasing ee by 10–15% .
Advanced: How do storage conditions impact the stability of this compound?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the oxirane ring occurs in humid environments. Stability assays (TGA/DSC) show decomposition >40°C .
- Optimal Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials. Use anhydrous solvents (e.g., dried THF) for long-term solutions .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats mandatory. Use fume hoods for synthesis/storage .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .
Advanced: How can computational models predict reactivity in enzyme-catalyzed hydrolysis?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina simulates substrate binding in epoxide hydrolase active sites. Focus on hydrogen-bonding interactions with catalytic aspartate residues .
- Molecular Dynamics (MD) : Trajectory analysis (e.g., GROMACS) identifies conformational changes during hydrolysis. Compare wild-type vs. mutant enzymes to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
